rac-syn N,N-Diethyl Norephedrine
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Overview
Description
rac-syn N,N-Diethyl Norephedrine is a synthetic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is commonly used as a nasal decongestant and bronchodilator due to its ability to stimulate the sympathetic nervous system. In recent years, it has gained attention in the scientific community for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-syn N,N-Diethyl Norephedrine can be achieved through various methods. One efficient biocatalytic strategy involves a two-step cascade reaction. The first step combines an ®-selective thiamine diphosphate-dependent carboligase with an (S)- or ®-selective ω-transaminase, resulting in the formation of (1R,2S)-Norephedrine or (1R,2R)-Norephedrine in excellent optical purities . Another strategy involves the combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase, yielding (1S,2S)-Norephedrine with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of lyophilized whole cells as biocatalysts, which are cost-effective and suitable for large-scale production . The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-syn N,N-Diethyl Norephedrine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce secondary amines.
Scientific Research Applications
rac-syn N,N-Diethyl Norephedrine has a wide range of scientific research applications:
Mechanism of Action
rac-syn N,N-Diethyl Norephedrine exerts its effects by stimulating the sympathetic nervous system. It acts on alpha-adrenergic receptors, causing vasoconstriction, and on beta-adrenergic receptors, leading to increased heart rate and bronchodilation . This dual action makes it effective as a nasal decongestant and bronchodilator.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: A natural neurotransmitter with similar sympathomimetic effects.
Ephedrine: Another sympathomimetic agent used as a nasal decongestant and bronchodilator.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.
Uniqueness
rac-syn N,N-Diethyl Norephedrine is unique due to its synthetic origin and specific stereochemistry, which allows for precise control over its pharmacological effects. Its ability to act on both alpha- and beta-adrenergic receptors also distinguishes it from other similar compounds.
Biological Activity
Rac-syn N,N-Diethyl Norephedrine is a synthetic compound belonging to the class of substituted phenethylamines, structurally related to norephedrine. It is characterized by the presence of two ethyl groups attached to the nitrogen atom, which contributes to its unique pharmacological profile. This compound has garnered attention for its potential biological activities, particularly its interaction with adrenergic receptors, making it a subject of interest in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The chemical formula for this compound is C13H19N. The synthesis typically involves a multi-step process that includes reductive amination followed by protection and deprotection steps. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Synthesis Process
Step | Description |
---|---|
1 | Reductive amination of appropriate aldehydes and amines |
2 | Protection of functional groups |
3 | Deprotection to yield the final product |
This compound acts primarily as a sympathomimetic agent , stimulating adrenergic receptors, which can lead to increased heart rate and blood pressure. It may also enhance the release of catecholamines such as dopamine and norepinephrine by displacing them from storage vesicles in presynaptic neurons. This mechanism is similar to other sympathomimetic agents, highlighting its relevance in neuropharmacology.
Pharmacological Effects
- Adrenergic Receptor Interaction : The compound shows potential for stimulating both alpha and beta adrenergic receptors.
- CNS Stimulant Properties : Similar compounds have demonstrated central nervous system stimulant effects, indicating potential applications in treating conditions like ADHD and narcolepsy.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Amphetamine | High | CNS stimulant | Methyl group addition enhances potency |
Ephedrine | Moderate | Bronchodilator | Contains hydroxyl group on the ring |
Pseudoephedrine | Moderate | Decongestant | Stereochemistry affects receptor affinity |
Norfenefrine | High | Sympathomimetic | Variability in side chain substitutions |
This compound's unique diethyl substitution on nitrogen differentiates it from other compounds, potentially altering its pharmacokinetic properties and receptor interactions.
In Vitro Studies
Research has indicated that this compound exhibits significant effects on neurotransmitter release. In vitro studies have shown that it can increase catecholamine levels in neuronal cultures, suggesting a mechanism involving enhanced vesicular release.
Cytotoxicity Assessment
In early drug development stages, assessing cytotoxicity is crucial. Various in vitro assays have been employed to evaluate the cytotoxic effects of this compound on mammalian cell lines. These assays help determine the safety profile of the compound before proceeding to animal studies .
Potential Applications
The biological activity of this compound suggests several potential applications:
- CNS Disorders : As a stimulant, it may be beneficial in treating ADHD or narcolepsy.
- Cardiovascular Effects : Its sympathomimetic properties could be explored for managing certain cardiovascular conditions.
Properties
CAS No. |
34154-81-9 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.317 |
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
JMFCQRKXGIHOAN-WCQYABFASA-N |
SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Synonyms |
(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol; threo-1-Phenyl-2-diethylamino-1-propanol; |
Origin of Product |
United States |
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